

Otophyllósíde F: A Technical Guide to its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: *Otophyllósíde F*

Cat. No.: *B1496016*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophyllósíde F is a C21 steroidal glycoside isolated from the roots of *Cynanchum otophyllum*, a plant used in traditional medicine. This document provides a comprehensive overview of the known physical and chemical properties of **Otophyllósíde F**, alongside a detailed exploration of its significant biological activity as an anticonvulsant. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Detailed experimental data for some of the physical and chemical properties of **Otophyllósíde F** are not extensively reported in publicly available literature. The following table summarizes the available information, including predicted values from computational models.

| Property | Value | Source |
|---------------------------|--|-------------|
| CAS Number | 250217-73-3 | [Predicted] |
| Molecular Formula | C ₄₈ H ₇₆ O ₁₆ | [Predicted] |
| Molecular Weight | 909.12 g/mol | [Predicted] |
| Appearance | White powder (typical for this class of compounds) | Inferred |
| Boiling Point (Predicted) | 916.8 ± 65.0 °C | [Predicted] |
| Density (Predicted) | 1.28 ± 0.1 g/cm ³ | [Predicted] |
| pKa (Predicted) | 11.92 ± 0.70 | [Predicted] |
| Solubility | Data not available in searched literature. General solubility for similar glycosides suggests solubility in polar organic solvents like methanol, ethanol, and DMSO. | Inferred |
| Melting Point | Data not available in searched literature. | |

Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified in the cited literature.

Spectral Data

The structure of **Otophyllaside F** was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, the specific raw spectral data (chemical shifts, coupling constants, and mass-to-charge ratios) are not detailed in the readily available scientific literature. The general approach for the structural determination of **Otophyllaside F** and related C21 steroidal glycosides involves a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Biological Activity: Anticonvulsant Effects

Otophyllaside F has been identified as a potent bioactive compound with significant anticonvulsant properties. It is one of the three major components isolated from the roots of *Cynanchum otophyllum* that has been shown to suppress seizure-like locomotor activity in a zebrafish model.

Mechanism of Action (Hypothesized)

Preliminary structure-activity relationship studies suggest that the anticonvulsant activity of **Otophyllaside F** is attributed to its specific chemical structure. Key features essential for its bioactivity include a pregnene skeleton, a C-12 ester group, and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units. The exact molecular target and signaling pathway through which **Otophyllaside F** exerts its anticonvulsant effects have not yet been fully elucidated and remain an area for further investigation.

Experimental Protocols

The anticonvulsant activity of **Otophyllaside F** was evaluated using a well-established pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae.

Zebrafish Pentylenetetrazole (PTZ) Seizure Model

Objective: To assess the potential of a test compound to suppress seizure-like behavior induced by the chemoconvulsant pentylenetetrazole.

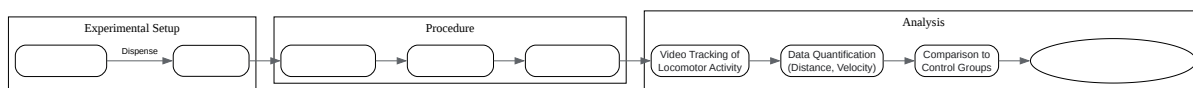
Materials:

- Zebrafish larvae (typically 5-7 days post-fertilization)
- Pentylenetetrazole (PTZ) solution
- Test compound (**Otophyllaside F**) solution
- 96-well microtiter plates
- Automated video tracking system

- Embryo medium

Methodology:

- **Acclimatization:** Zebrafish larvae are individually placed in the wells of a 96-well plate containing embryo medium and allowed to acclimate for a defined period.
- **Compound Incubation:** The embryo medium is replaced with a solution of **Otophyllloside F** at the desired concentration. The larvae are incubated for a specific duration to allow for compound uptake.
- **Seizure Induction:** A solution of PTZ is added to each well to induce seizure-like behavior. The final concentration of PTZ is critical and is typically in the range that reliably induces seizures without causing rapid mortality.
- **Behavioral Analysis:** Immediately following PTZ administration, the locomotor activity of the larvae is recorded using an automated video tracking system. The total distance moved and the velocity of movement are quantified over a set period.
- **Data Analysis:** The locomotor data from the **Otophyllloside F**-treated group is compared to that of a vehicle control group (treated with PTZ but not the test compound) and a negative control group (no PTZ, no compound). A statistically significant reduction in locomotor activity in the presence of **Otophyllloside F** indicates anticonvulsant activity.

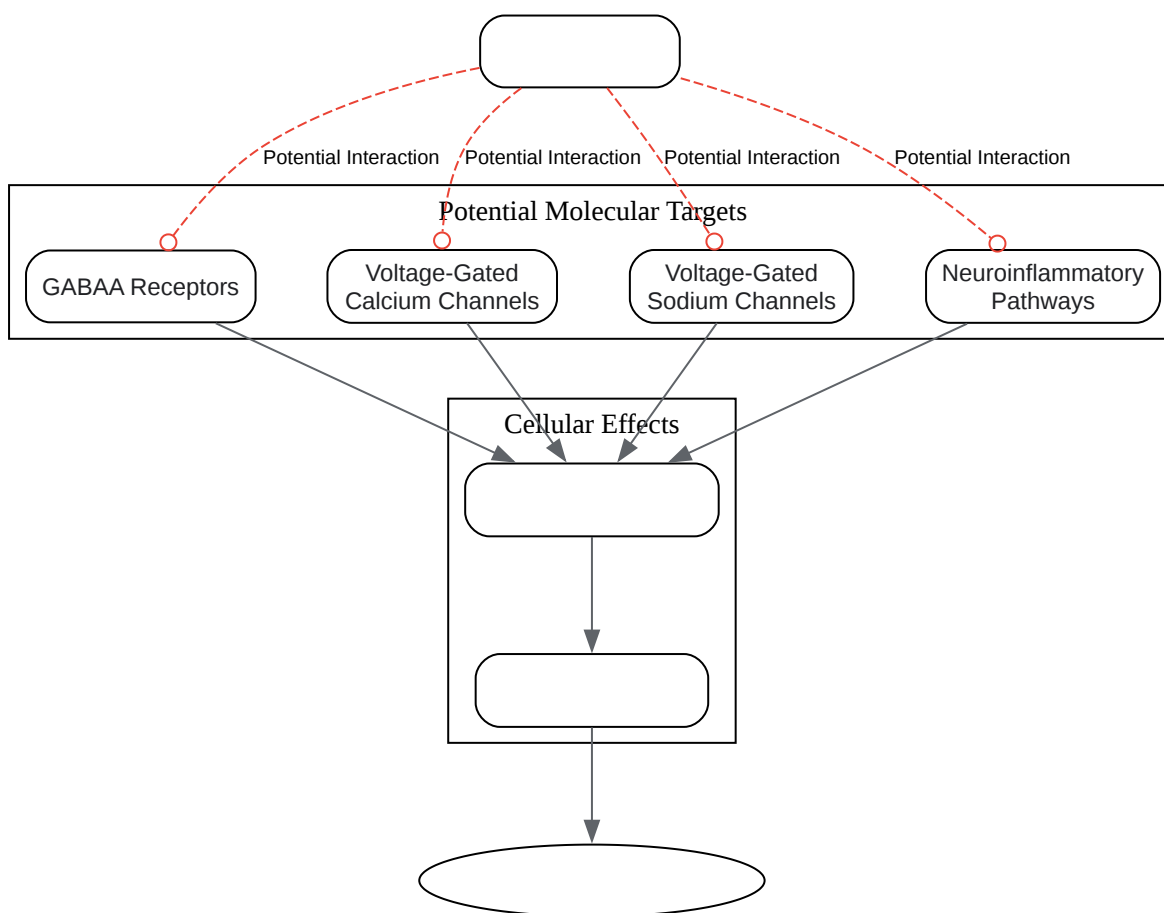


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Experimental workflow for the zebrafish PTZ-induced seizure model.

Signaling Pathways

The precise signaling pathways modulated by **Otophyllaside F** that lead to its anticonvulsant effects have not been definitively identified in the reviewed literature. Future research in this area could involve investigating its interaction with neurotransmitter systems, ion channels, or inflammatory pathways known to be involved in seizure activity. A hypothetical logical relationship for future investigation is presented below.



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Hypothetical signaling pathways for **Otophyllaside F**'s anticonvulsant activity.

Conclusion

Otophyllaside F is a promising natural product with demonstrated anticonvulsant activity. While its physicochemical properties are not yet fully characterized with experimental data, its biological effects in a preclinical seizure model are significant. This technical guide provides a foundational understanding of **Otophyllaside F** for researchers and professionals. Further studies are warranted to elucidate its precise mechanism of action, establish a comprehensive physicochemical profile, and explore its therapeutic potential in the context of epilepsy and other neurological disorders.

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